molecular formula C22H22N4O2 B11266543 2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-ethylphenyl)acetamide

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B11266543
M. Wt: 374.4 g/mol
InChI Key: KEWNBUXKYWYFNK-UHFFFAOYSA-N
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Description

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound that belongs to the class of oxadiazole derivatives. Oxadiazoles are known for their diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties . This compound, in particular, has shown promise in various scientific research applications due to its unique structural features.

Chemical Reactions Analysis

Types of Reactions

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include POCl3, PCl5, PPA, potassium permanganate, hydrogen peroxide, lithium aluminum hydride, and sodium borohydride . The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxadiazole derivatives with additional functional groups, while reduction reactions may produce simpler amine derivatives .

Properties

Molecular Formula

C22H22N4O2

Molecular Weight

374.4 g/mol

IUPAC Name

2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C22H22N4O2/c1-3-15-9-11-16(12-10-15)23-20(27)14-26-13-18(17-7-5-6-8-19(17)26)22-25-24-21(4-2)28-22/h5-13H,3-4,14H2,1-2H3,(H,23,27)

InChI Key

KEWNBUXKYWYFNK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)CC

Origin of Product

United States

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